
n-Ethyl-n-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-n-propylaniline: is an organic compound with the molecular formula C11H17N . It belongs to the class of secondary amines, where the nitrogen atom is bonded to two alkyl groups, in this case, an ethyl group and a propyl group. This compound is also known by its IUPAC name, N-ethyl-N-propylbenzenamine .
準備方法
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method to synthesize n-Ethyl-n-propylaniline is through the direct alkylation of aniline. This involves the reaction of aniline with ethyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of propionaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. Catalysts such as palladium on carbon (Pd/C) are sometimes used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions:
Oxidation: n-Ethyl-n-propylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas (H2) with Pd/C.
Substitution: H2SO4, Fe, halogens (Cl2, Br2).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
n-Ethyl-n-propylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of n-Ethyl-n-propylaniline involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
類似化合物との比較
n-Methyl-n-propylaniline: Similar structure but with a methyl group instead of an ethyl group.
n-Ethyl-n-butylaniline: Similar structure but with a butyl group instead of a propyl group.
n-Ethyl-n-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: n-Ethyl-n-propylaniline is unique due to its specific combination of ethyl and propyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
54813-78-4 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
N-ethyl-N-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
PAZVJIOFFOOQLQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




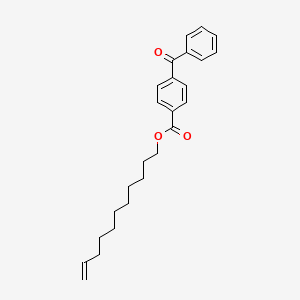


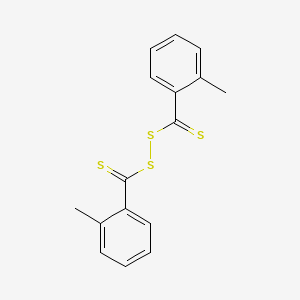
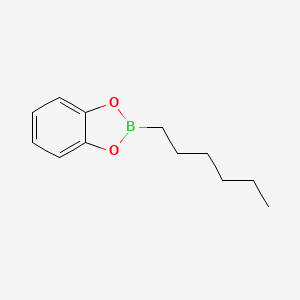
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
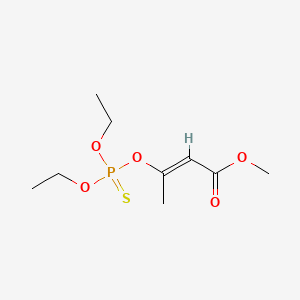
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
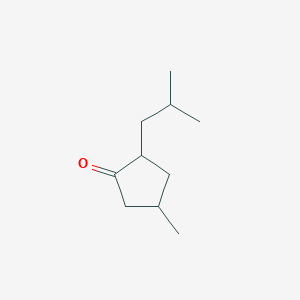
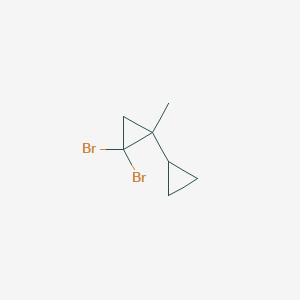
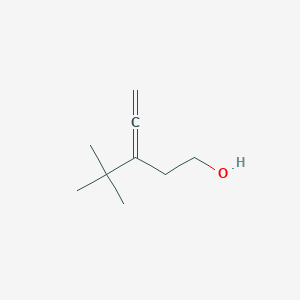
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
